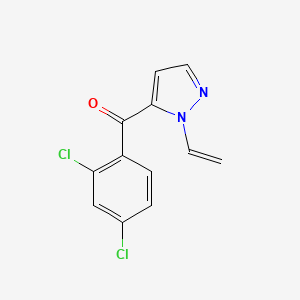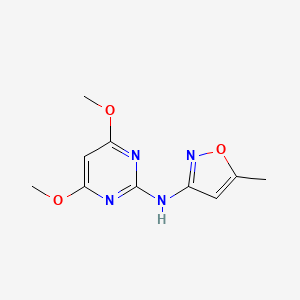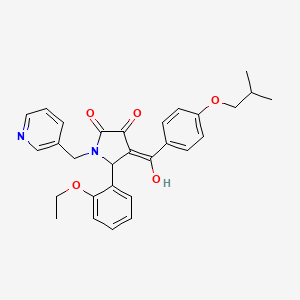
4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate is an organic compound with a complex structure It is characterized by the presence of an ethyl group, two methoxy groups, and a methylbenzenesulfonate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-ethylphenol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2,5-dimethoxy-β-phenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-ethylamphetamine: Another related compound with distinct pharmacological properties.
NBOMe Compounds: A family of compounds with similar structural motifs but different applications and effects.
Uniqueness
4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H20O5S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-5-13-6-8-14(9-7-13)22-23(18,19)17-11-15(20-3)12(2)10-16(17)21-4/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
HMXIVOFZLPDCKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)

![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)

![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)

![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
![N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13374043.png)
![3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374044.png)
![3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
